molecular formula C7H12O3 B3002549 (2R)-2-(Oxolan-2-yl)propanoic acid CAS No. 2248220-67-7

(2R)-2-(Oxolan-2-yl)propanoic acid

Cat. No.: B3002549
CAS No.: 2248220-67-7
M. Wt: 144.17
InChI Key: PAUJCMUQMZXIJQ-LWOQYNTDSA-N
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Description

(2R)-2-(Oxolan-2-yl)propanoic acid is a chiral propanoic acid derivative featuring a tetrahydrofuran (oxolan) ring at the second carbon in the (R)-configuration. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol. The compound is synthesized through stereoselective methods, such as chiral resolution using high-performance liquid chromatography (HPLC) starting from enantiomerically pure precursors like (R)-2-(4-nitrophenyl)propanoic acid . The oxolan ring contributes to its stereochemical rigidity, making it valuable in pharmaceutical synthesis and chiral building blocks.

Properties

IUPAC Name

(2R)-2-(oxolan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(7(8)9)6-3-2-4-10-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUJCMUQMZXIJQ-LWOQYNTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Oxolan-2-yl)propanoic acid typically involves the use of starting materials such as oxolane and propanoic acid derivatives. One common method includes the reaction of oxolane with a suitable propanoic acid derivative under acidic or basic conditions to form the desired product. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Oxolan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The oxolane ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

(2R)-2-(Oxolan-2-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (2R)-2-(Oxolan-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table highlights structural analogs, emphasizing substituents, stereochemistry, and applications:

Compound Name Molecular Formula Substituent Features Stereochemistry Key Applications/Properties Reference
(2R)-2-(Oxolan-2-yl)propanoic acid C₇H₁₂O₃ Oxolan-2-yl group R-configuration Chiral synthesis, intermediates
(2R*)-2-Amino-3-[(2S)-oxolan-2-yl]propanoic acid C₇H₁₄ClNO₃ Amino group, oxolan-2-yl Mixed (R*,S) Pharmaceutical research
(2R)-2-Amino-3-(oxan-4-yl)propanoic acid C₈H₁₅NO₃ Oxan-4-yl (tetrahydropyran) R-configuration Research reagents, peptide synthesis
2-(1,3-Dioxoisoindolin-2-yl)propanoic acid C₁₁H₉NO₄ Isoindolinone group Racemic Isocoumarin synthesis, metal complexation
2-(Thiophen-2-yl)propanoic acid C₇H₈O₂S Thiophene substituent Not specified R&D use; acute toxicity (Category 4)
(2R)-3-Chloro-2-hydroxypropanoic acid C₃H₅ClO₃ Chloro, hydroxy groups R-configuration Specialty chemical synthesis
(R)-2-(2-Oxopyrrolidin-1-yl)propanoic acid C₇H₁₁NO₃ Pyrrolidinone group R-configuration Potential neuromodulator intermediates

Stereochemical and Functional Group Influence

  • Oxolan vs. Oxan Rings: Replacing the five-membered oxolan ring with a six-membered oxan (tetrahydropyran) alters ring strain and solubility. For example, (2R)-2-Amino-3-(oxan-4-yl)propanoic acid (MW 173.21 g/mol) has higher hydrophobicity than the oxolan analog due to increased carbon content .
  • Amino vs. Carboxy Groups: The addition of an amino group, as in (2R*)-2-Amino-3-[(2S)-oxolan-2-yl]propanoic acid, introduces basicity, enabling salt formation (e.g., hydrochloride salts) and expanding utility in peptide chemistry .
  • Heterocyclic Substituents: Thiophene and isoindolinone substituents (e.g., 2-(thiophen-2-yl)propanoic acid) introduce π-π interactions and metal-binding capacity but may increase toxicity .

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